molecular formula C15H19N3O B12942013 2-Amino-5-cyclobutyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 922497-29-8

2-Amino-5-cyclobutyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12942013
CAS No.: 922497-29-8
M. Wt: 257.33 g/mol
InChI Key: LWTBAJJGLYRZDL-UHFFFAOYSA-N
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Description

2-Amino-5-cyclobutyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative characterized by a bicyclic framework with a cyclobutyl and phenyl group at the 5-position, an ethyl group at the 3-position, and an amino group at the 2-position. Imidazolones are heterocyclic compounds with a carbonyl group adjacent to a nitrogen atom, enabling diverse chemical reactivity and biological interactions. Its synthesis likely involves aminolysis or cyclization strategies, as seen in analogous compounds .

Properties

CAS No.

922497-29-8

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-amino-5-cyclobutyl-3-ethyl-5-phenylimidazol-4-one

InChI

InChI=1S/C15H19N3O/c1-2-18-13(19)15(17-14(18)16,12-9-6-10-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H2,16,17)

InChI Key

LWTBAJJGLYRZDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N=C1N)(C2CCC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Imidazolones

Structural Variations and Substituent Effects

The biological and physicochemical properties of imidazolones are highly dependent on substituents at the 2-, 3-, and 5-positions. Below is a comparative table of key derivatives:

Compound Name Substituents (Position) Key Features Biological Activity
Target Compound 2-Amino, 3-Ethyl, 5-Cyclobutyl/Phenyl Bulky cyclobutyl group; potential for hydrogen bonding via NH₂ Underexplored (analogs: obesity)
(5Z)-2-Alkylthio-5-arylmethylene derivatives 2-Alkylthio, 5-Arylmethylene Enhanced lipophilicity; stereoselective synthesis via Knoevenagel/S-alkylation Antiviral, immunosuppressive
Sulfonated Imidazolones (e.g., Compound 4d) 2-Phenyl, 5-Benzylidene + sulfonate High water solubility; improved bioavailability Anticancer (Hep3B IC₅₀ = 134 µM)
Copper Complexes (e.g., Compound 1) 2-Methylthio, 5-Pyridinylmethylene Metal coordination capability; redox-active Antimicrobial, catalytic
3-Anilino Derivatives (e.g., ) 3-Anilino, 5-Thienylmethylene Extended π-conjugation; steric bulk from aryl groups Underexplored (potential kinase inhibition)
Key Observations:
  • Functional Group Impact: Amino groups at the 2-position (target compound) enhance hydrogen-bonding capacity, contrasting with alkylthio groups in antiviral analogs, which prioritize hydrophobic interactions .
Key Differences:
  • The target compound’s synthesis likely requires cyclization under basic conditions, whereas 2-alkylthio derivatives employ microwave-assisted Knoevenagel reactions for efficiency .
  • Sulfonated imidazolones prioritize introducing polar groups post-synthesis to enhance bioavailability, a strategy absent in the target compound’s structure .

Physicochemical Properties

Property Target Compound 2-Alkylthio Derivatives Sulfonated Derivatives
Water Solubility Low (lipophilic) Moderate High (due to sulfonate)
LogP (Predicted) ~3.5 ~2.8–3.2 ~1.5–2.0
Bioavailability Moderate (limited by solubility) High (membrane permeability) High (aqueous solubility)

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